N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25F3N4O and its molecular weight is 370.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is the Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The molecular effect of the compound’s action is the inhibition of PKB, leading to disruption of the PI3K signaling pathway . On a cellular level, this could result in reduced cell proliferation and increased cell death, particularly in cancer cells where PKB is often overexpressed or activated .
Biological Activity
N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C13H18F3N4O
- Molecular Weight : 338.76 g/mol
- IUPAC Name : this compound
The trifluoromethyl group and the piperidine structure contribute to its unique biological activities, making it a candidate for various therapeutic applications.
Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the piperidine moiety is known to enhance binding affinity to certain targets due to its ability to mimic natural substrates.
Anticancer Activity
This compound has demonstrated promising anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, related piperidine derivatives have been reported to inhibit the growth of human breast and ovarian cancer cells with IC50 values ranging from 19.9 µM to 75.3 µM .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in tumor growth and proliferation. For instance, studies on similar compounds have revealed their potential as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system and cancer biology .
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of piperidine derivatives. The following table summarizes key findings related to the biological activity of N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine derivatives:
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study 1 | MDA-MB-231 (breast) | 19.9 | Cytotoxicity |
Study 2 | OVCAR-3 (ovarian) | 75.3 | Apoptosis induction |
Study 3 | FaDu (hypopharyngeal) | < 10 | Enzyme inhibition |
Study 4 | Various cancer lines | 7.9 - 92 | MAGL inhibition |
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized several piperidine derivatives and tested their efficacy against breast cancer cell lines. The lead compound exhibited significant antiproliferative activity, prompting further optimization to enhance its potency .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar compounds with MAGL. The study utilized molecular docking techniques to elucidate binding affinities, revealing that modifications in the piperidine structure could lead to improved selectivity and potency against cancer-related pathways .
Properties
IUPAC Name |
N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O/c1-12-22-15(18(19,20)21)11-16(23-12)25-9-7-13(8-10-25)17(26)24-14-5-3-2-4-6-14/h11,13-14H,2-10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCDJOHPGQFOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NC3CCCCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.